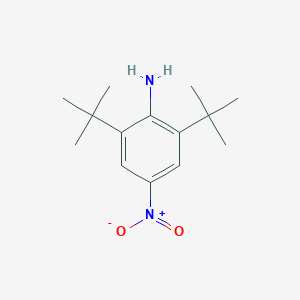

2,6-ditert-butyl-4-nitroaniline

Vue d'ensemble

Description

2,6-ditert-butyl-4-nitroaniline is an organic compound characterized by the presence of two tert-butyl groups and a nitro group attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it a subject of interest in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-ditert-butyl-4-nitroaniline typically involves the nitration of 2,6-Bis(1,1-dimethylethyl)aniline. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces the nitro group at the para position relative to the amino group on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and precise control of temperature and reaction time to achieve the desired outcome.

Analyse Des Réactions Chimiques

Types of Reactions

2,6-ditert-butyl-4-nitroaniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas and palladium on carbon catalyst.

Substitution: Electrophilic reagents such as halogens or sulfonic acids in the presence of a Lewis acid catalyst.

Major Products Formed

Reduction: 2,6-Bis(1,1-dimethylethyl)-4-aminobenzenamine.

Substitution: Various substituted derivatives depending on the electrophilic reagent used.

Applications De Recherche Scientifique

2,6-ditert-butyl-4-nitroaniline has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mécanisme D'action

The mechanism of action of 2,6-ditert-butyl-4-nitroaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biochemical effects. The tert-butyl groups provide steric hindrance, influencing the compound’s reactivity and interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,6-Di-tert-butylphenol

- 2,6-Di-tert-butyl-4-methylphenol

- 2,4-Di-tert-butylphenol

Uniqueness

2,6-ditert-butyl-4-nitroaniline is unique due to the presence of both tert-butyl groups and a nitro group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it different from other similar compounds. The nitro group enhances its reactivity, while the tert-butyl groups provide stability and steric effects.

Activité Biologique

2,6-Ditert-butyl-4-nitroaniline (DTBN) is an organic compound with the molecular formula C14H22N2O2, known for its significant biological activity and potential applications in various fields, including medicinal chemistry and material science. This article explores the biological properties of DTBN, its mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

DTBN features a benzene ring substituted with two tert-butyl groups and a nitro group at specific positions. The presence of these substituents affects its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C14H22N2O2 |

| Molecular Weight | 250.34 g/mol |

| CAS Number | 5180-59-6 |

The biological activity of DTBN is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that may interact with biological macromolecules, leading to diverse biochemical effects. The tert-butyl groups provide steric hindrance, influencing the compound's reactivity.

Key Mechanisms:

- Enzyme Inhibition : DTBN may inhibit specific enzymes involved in metabolic pathways.

- Receptor Interaction : The compound can bind to cellular receptors, altering signal transduction pathways.

Antioxidant Properties

Research indicates that DTBN exhibits antioxidant activity, which can protect cells from oxidative stress. Its ability to scavenge free radicals has been documented in various studies.

Cytotoxicity Studies

In vitro studies have shown that DTBN can induce cytotoxic effects in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis.

Case Studies

- Hepatocarcinogenesis Research : A study examined the effects of DTBN derivatives on hepatocarcinogenesis in male Wistar rats. The results suggested that DTBN could modulate oxidative stress responses and influence cell proliferation in preneoplastic lesions .

- Cell Line Studies : In experiments using human cancer cell lines, DTBN demonstrated significant cytotoxicity at varying concentrations, suggesting its potential as a chemotherapeutic agent. The study highlighted the compound's ability to induce apoptosis through ROS generation.

Comparative Analysis with Similar Compounds

DTBN is compared with other compounds possessing similar structures to assess its unique biological properties.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 2,6-Di-tert-butylphenol | Hydroxyl group instead of a nitro group | Antioxidant properties |

| 2,4-Di-tert-butylphenol | Different substitution pattern | Lower cytotoxicity than DTBN |

| 4-Nitroaniline | Lacks tert-butyl groups | Higher reactivity but less stability |

Propriétés

IUPAC Name |

2,6-ditert-butyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-13(2,3)10-7-9(16(17)18)8-11(12(10)15)14(4,5)6/h7-8H,15H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHEAFSAWXGUQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1N)C(C)(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199743 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5180-59-6 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005180596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.